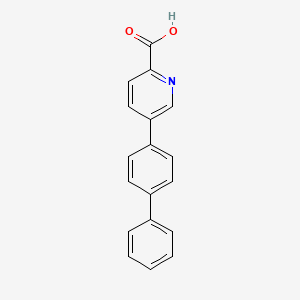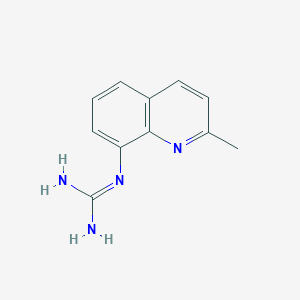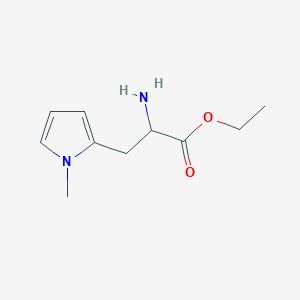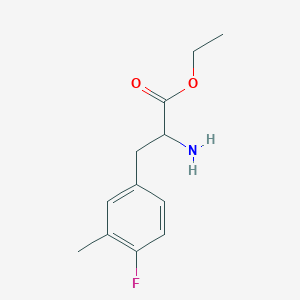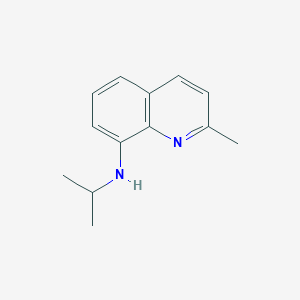
2-methyl-N-(propan-2-yl)quinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-(propan-2-yl)quinolin-8-amine is a quinoline derivative with the molecular formula C13H16N2. This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and coordination chemistry. Quinoline derivatives are often used as scaffolds in drug design due to their biological activity and ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(propan-2-yl)quinolin-8-amine can be achieved through several methods. One common approach involves the use of N-propargyl aniline derivatives. The reaction typically employs tin(II) chloride dihydrate (SnCl2·2H2O) or indium (III) chloride (InCl3) as catalysts under aerobic conditions . The process involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination and hydroarylation of mono-propargylated aromatic ortho-diamines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and efficient catalytic processes, such as those involving tin and indium chlorides, suggests potential for industrial application. The choice of catalysts and reaction conditions would be optimized for large-scale synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(propan-2-yl)quinolin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as stannous chloride (SnCl2) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and reduced amine derivatives.
Scientific Research Applications
2-Methyl-N-(propan-2-yl)quinolin-8-amine has several scientific research applications:
Chemistry: It serves as a valuable scaffold in organic synthesis and as a ligand in coordination chemistry.
Biology: This compound is used in the study of biological pathways and as a probe for enzyme activity.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N-(propan-2-yl)quinolin-8-amine involves its interaction with various molecular targets. As a quinoline derivative, it can bind to DNA, enzymes, and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
8-Hydroxyquinoline: Known for its broad-ranging biological activity.
2-Methylquinoline: A methylated derivative with similar properties.
Uniqueness
2-Methyl-N-(propan-2-yl)quinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and methyl groups enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound in drug design and other applications .
Properties
IUPAC Name |
2-methyl-N-propan-2-ylquinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9(2)14-12-6-4-5-11-8-7-10(3)15-13(11)12/h4-9,14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWNDPMHRHWDHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
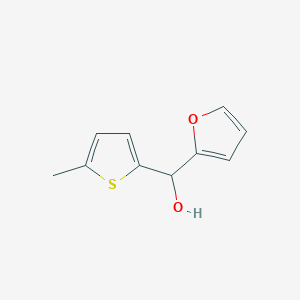
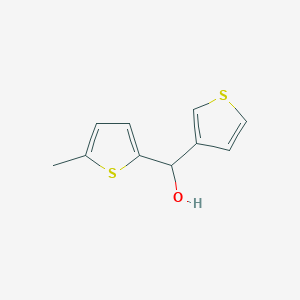
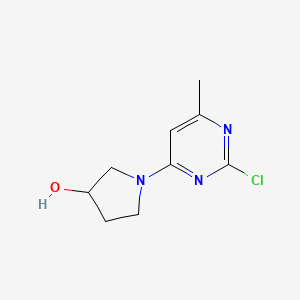
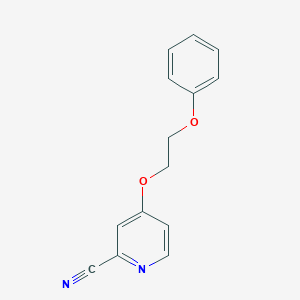
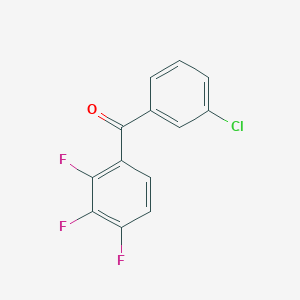
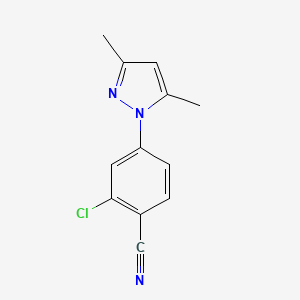
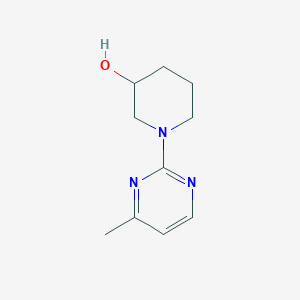
![[1-(4-Methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol](/img/structure/B7871192.png)
![[1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol](/img/structure/B7871196.png)

